molecular formula C17H19NO7 B14369859 Methyl 4-(acetyloxy)-3-[(acetyloxy)methyl]-2-benzamidobut-2-enoate CAS No. 93730-01-9

Methyl 4-(acetyloxy)-3-[(acetyloxy)methyl]-2-benzamidobut-2-enoate

Cat. No.: B14369859
CAS No.: 93730-01-9
M. Wt: 349.3 g/mol
InChI Key: ZVUBPPOZUCMYRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(acetyloxy)-3-[(acetyloxy)methyl]-2-benzamidobut-2-enoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple functional groups such as ester, amide, and acetoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(acetyloxy)-3-[(acetyloxy)methyl]-2-benzamidobut-2-enoate typically involves multiple steps, starting from readily available precursors One common synthetic route includes the esterification of a suitable carboxylic acid with methanol in the presence of an acid catalystThe final step involves the formation of the benzamido group through an amidation reaction with benzoyl chloride and a suitable amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(acetyloxy)-3-[(acetyloxy)methyl]-2-benzamidobut-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the ester and amide groups into alcohols and amines, respectively.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(acetyloxy)-3-[(acetyloxy)methyl]-2-benzamidobut-2-enoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 4-(acetyloxy)-3-[(acetyloxy)methyl]-2-benzamidobut-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes such as signal transduction, gene expression, and metabolic pathways. The presence of multiple functional groups allows it to form hydrogen bonds, ionic interactions, and covalent modifications with target molecules .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-acetoxypropanoate: Similar in structure but lacks the benzamido group.

    Methyl 4-acetamido-2-methoxybenzoate: Contains an acetamido group but differs in the position and type of functional groups.

Uniqueness

Methyl 4-(acetyloxy)-3-[(acetyloxy)methyl]-2-benzamidobut-2-enoate is unique due to its combination of ester, amide, and acetoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

93730-01-9

Molecular Formula

C17H19NO7

Molecular Weight

349.3 g/mol

IUPAC Name

methyl 4-acetyloxy-3-(acetyloxymethyl)-2-benzamidobut-2-enoate

InChI

InChI=1S/C17H19NO7/c1-11(19)24-9-14(10-25-12(2)20)15(17(22)23-3)18-16(21)13-7-5-4-6-8-13/h4-8H,9-10H2,1-3H3,(H,18,21)

InChI Key

ZVUBPPOZUCMYRN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(=C(C(=O)OC)NC(=O)C1=CC=CC=C1)COC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.